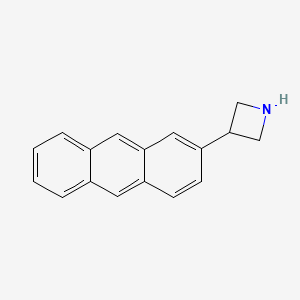

3-(2-Anthryl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-anthracen-2-ylazetidine |

InChI |

InChI=1S/C17H15N/c1-2-4-13-8-16-9-15(17-10-18-11-17)6-5-14(16)7-12(13)3-1/h1-9,17-18H,10-11H2 |

InChI Key |

SLGWMSQMPRMDIV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Anthryl Azetidine

Precursor Synthesis and Stereochemical Control

The construction of 3-(2-anthryl)azetidine fundamentally relies on the availability of appropriately functionalized anthracene (B1667546) precursors and the strategic formation of the sterically demanding azetidine (B1206935) ring.

Synthesis of Key Anthracene-Based Intermediates and their Functionalization

The synthesis of this compound necessitates the preparation of anthracene derivatives bearing a functional group at the 2-position that can serve as a handle for the subsequent construction of the azetidine ring. Common starting materials for such functionalization include 2-bromoanthracene (B1280076) and anthracene-2-carbaldehyde (B1597605).

2-Bromoanthracene is a versatile precursor that can be synthesized from 2-aminoanthracene (B165279) via a Sandmeyer reaction. It serves as a valuable building block for introducing various functional groups through cross-coupling reactions. a2bchem.comcymitquimica.com For instance, Suzuki-Miyaura coupling can be used to introduce carbon-based substituents that can be further elaborated into the required side chain for azetidine ring formation.

Anthracene-2-carbaldehyde is another critical intermediate. A common and efficient method for its synthesis is the Vilsmeier-Haack reaction, which involves the formylation of anthracene using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This aldehyde can then be subjected to various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce a two-carbon unit, or reductive amination to install a nitrogen-containing side chain, both being crucial steps toward the azetidine ring.

Further functionalization of the anthracene core can be achieved through various methods, including electrophilic substitution and transition metal-catalyzed reactions. nih.gov These strategies allow for the introduction of additional substituents on the anthracene ring system, which can be used to modulate the electronic properties of the final molecule or to serve as handles for further derivatization.

Strategies for Azetidine Ring Formation from Acyclic or Cyclic Precursors

The construction of the azetidine ring is a challenging step due to the inherent ring strain of the four-membered system. Several strategies can be envisioned, starting from either acyclic or cyclic precursors.

A plausible approach starting from an acyclic precursor would involve the intramolecular cyclization of a suitably substituted 1,3-aminohalide or a 1,3-amino alcohol derivative. For example, a precursor of the type 2-(1-amino-3-halopropyl)anthracene could undergo intramolecular nucleophilic substitution to form the azetidine ring. The synthesis of such a precursor could be achieved from anthracene-2-carbaldehyde via a multi-step sequence involving, for instance, a Henry reaction followed by reduction and functional group manipulations.

Alternatively, a [2+2] cycloaddition reaction between an imine derived from anthracene-2-carbaldehyde and a suitable ketene (B1206846) could be explored. The Staudinger synthesis of β-lactams (2-azetidinones) from imines and ketenes is a well-established method, and the resulting β-lactam could then be reduced to the corresponding azetidine. researchgate.net The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene. researchgate.net

Cyclization Pathways and Reaction Optimization

The efficiency and stereoselectivity of the azetidine ring formation are critically dependent on the chosen cyclization pathway and the optimization of reaction conditions.

Mechanistic Considerations in Azetidine Ring Closure

Several mechanistic pathways can lead to the formation of the azetidine ring.

Intramolecular Nucleophilic Substitution: This is a common strategy where a nitrogen nucleophile displaces a leaving group at the γ-position of an acyclic precursor. The success of this reaction depends on the nature of the leaving group and the reaction conditions, which must be carefully chosen to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.

[2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, proceeds through a zwitterionic intermediate. The stereochemistry of the resulting β-lactam is determined by the conrotatory ring closure of this intermediate. researchgate.net Subsequent reduction of the lactam carbonyl group would yield the azetidine.

Strain-Release Homologation: While less common for simple azetidines, ring expansion of a corresponding aziridine (B145994) derivative could be a viable, albeit more complex, route.

Impact of Reaction Conditions on Yield, Selectivity, and Diastereomeric Ratios

The synthesis of a substituted azetidine often leads to the formation of stereoisomers. The control of stereoselectivity is a crucial aspect of the synthesis.

For intramolecular cyclization reactions, the choice of base, solvent, and temperature can significantly influence the yield and the diastereomeric ratio of the product. Non-polar solvents often favor cyclization, while polar solvents may promote side reactions.

In the case of [2+2] cycloadditions, the stereochemical outcome is influenced by the geometry of the imine, the substituents on the ketene, and the solvent polarity. researchgate.net For instance, the use of chiral auxiliaries on either the imine or the ketene can induce facial selectivity, leading to the preferential formation of one enantiomer.

The table below summarizes some potential reaction parameters and their expected impact on the synthesis of this compound.

| Parameter | Potential Impact |

| Solvent Polarity | Can influence the rate of cyclization and the stability of charged intermediates, affecting both yield and stereoselectivity. |

| Reaction Temperature | Higher temperatures can overcome activation barriers but may also lead to decomposition or favor undesired side reactions. Lower temperatures often enhance selectivity. |

| Nature of the Base | In intramolecular cyclizations, the choice of a sterically hindered or non-nucleophilic base is crucial to avoid competing elimination reactions. |

| Protecting Groups | The choice of protecting group for the nitrogen atom can influence the nucleophilicity of the nitrogen and the steric environment around the reaction center, thereby affecting the cyclization efficiency and stereoselectivity. |

Derivatization and Functionalization Strategies Post-Synthesis

Once this compound is synthesized, its chemical reactivity can be exploited for further derivatization and functionalization. The primary sites for such modifications are the azetidine nitrogen and potentially the anthracene ring system.

The secondary amine of the azetidine ring can be readily N-alkylated, N-acylated, or N-arylated using standard procedures. This allows for the introduction of a wide variety of substituents, which can be used to fine-tune the biological activity or physical properties of the molecule. For instance, the synthesis of 3-aryl-3-sulfanyl azetidines has been reported, starting from the corresponding N-protected 3-hydroxyazetidine. nih.govacs.org A similar strategy could be applied to a 3-(2-anthryl)-3-hydroxyazetidine precursor.

Furthermore, if the synthesis was designed to yield a this compound-3-carboxylic acid derivative, the carboxylic acid functionality provides a versatile handle for further modifications, such as amide bond formation. acs.orgresearchgate.net

The anthracene moiety itself can also be a site for further functionalization, although the reactivity of the anthracene core might be altered by the presence of the azetidine ring. Electrophilic aromatic substitution reactions could potentially introduce additional substituents onto the anthracene rings, provided that the reaction conditions are compatible with the sensitive azetidine ring.

The table below lists some possible derivatization reactions for this compound.

| Reaction | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkyl-3-(2-anthryl)azetidine |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | N-Acyl-3-(2-anthryl)azetidine |

| N-Arylation | Aryl halide, palladium catalyst, base (Buchwald-Hartwig amination) | N-Aryl-3-(2-anthryl)azetidine |

| Amide Coupling (from carboxylic acid precursor) | Amine, coupling agent (e.g., DCC, HATU) | This compound-3-carboxamide |

Introduction of Substituents on the Azetidine Nitrogen Atom

The functionalization of the nitrogen atom of the azetidine ring in this compound is a key step for modulating its chemical and physical properties. Assuming the initial synthesis yields an N-H azetidine (or an N-protected version that can be deprotected), a variety of substituents can be introduced.

Common methods for N-functionalization of azetidines include:

N-Alkylation: This can be achieved by reacting the azetidine with alkyl halides in the presence of a base.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides or triflates are effective methods for introducing aryl groups. uni-muenchen.de

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylazetidines.

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylazetidines, which can serve as protecting groups or as functional moieties themselves.

Modifications on the Anthracene Moiety of the Conjugate

The anthracene core of this compound offers multiple positions for further functionalization, allowing for the synthesis of a diverse library of derivatives. The regioselectivity of these reactions is a critical consideration. While the 9 and 10 positions of anthracene are typically the most reactive towards electrophilic attack and cycloadditions, functionalization at other positions, including the terminal rings, can be achieved. nih.gov

Key modifications on the anthracene moiety include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a variety of functional groups onto the anthracene ring. The directing effects of the azetidine substituent at the 2-position would influence the regiochemical outcome of these reactions. Studies on substituted anthracenes have shown that the position of substitution can be controlled. beilstein-journals.org

Cross-Coupling Reactions: If a haloanthryl-azetidine conjugate is synthesized, further modifications can be made via Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Functionalization at the 2-position of anthracene has been demonstrated using Sonogashira coupling. rsc.org

Photochemical Reactions: Anthracene is well-known for its ability to undergo [4+4] photodimerization upon irradiation with UV light. This property could be exploited to create larger, more complex structures from this compound. researchgate.net

The following table summarizes potential modifications on the anthracene moiety:

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | Bromo (-Br) |

| Nitration | HNO3, H2SO4 | Nitro (-NO2) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl (-COR) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl (-Ar) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl (-C≡CR) |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of synthetic intermediates and the final this compound product is crucial for obtaining chemically pure samples for further studies and applications. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods:

Flash Column Chromatography: This is a primary technique for the purification of organic compounds. Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) as the mobile phase. This method is effective for separating the desired product from unreacted starting materials and byproducts. mdpi.com

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications or for separating compounds with very similar polarities, prep-TLC can be a useful tool.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with either normal-phase or reverse-phase columns is often the method of choice.

Non-Chromatographic Methods:

Crystallization/Recrystallization: If the final compound or its intermediates are crystalline solids, recrystallization from a suitable solvent or solvent mixture is an excellent method for purification. This technique relies on the difference in solubility of the compound and its impurities at different temperatures.

Extraction: Liquid-liquid extraction is a fundamental work-up procedure to separate the crude product from inorganic salts and other water-soluble impurities after a reaction.

Filtration: Filtration is used to isolate solid products from a liquid phase, for example, after crystallization or precipitation. google.com

The choice of purification technique will depend on the physical state (solid or liquid), polarity, and stability of the compounds. It is common to use a sequence of these techniques to achieve the desired level of purity. For instance, an initial purification by flash chromatography might be followed by a final purification by recrystallization. mdpi.com The use of triethylamine (B128534) in the eluent during chromatography can be beneficial for purifying azetidine derivatives to prevent their isomerization or decomposition on acidic silica gel. bham.ac.uk

Chemical Reactivity and Transformation Studies of 3 2 Anthryl Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a secondary amine, and its lone pair of electrons imparts nucleophilic and basic character to the molecule. This allows for a variety of chemical transformations at the nitrogen center, including reactions with electrophiles and coordination to metal centers. The presence of the bulky anthryl group at the 3-position may sterically hinder reactions at the nitrogen, but the fundamental reactivity remains.

The azetidine nitrogen can act as a nucleophile, participating in reactions with various electrophiles. Furthermore, its ability to donate its lone pair makes it a suitable ligand for coordination with transition metals. Nitrogen heterocycles, including azetidines, are a well-established class of compounds used in ligand design for catalysis and materials science. researchgate.net

Studies on analogous 2,4-cis-disubstituted azetidines have demonstrated their capability to act as N,N'-ligands, forming stable complexes with Group 10 metals like palladium(II) and platinum(II). frontiersin.org For instance, treatment of 2,4-cis-disubstituted azetidines with palladium(II) acetate (B1210297) or palladium(II) chloride results in the formation of well-defined mononuclear palladium complexes. frontiersin.org In the case of 3-(2-Anthryl)azetidine, it could coordinate to a metal center as a monodentate ligand or, if further functionalized, as a bidentate or tridentate chelate. The coordination geometry and stability of such complexes would be influenced by the steric bulk of the anthryl substituent. frontiersin.orgmdpi.com For example, N-(9-Anthryl) aza-18-crown-6 has been synthesized via palladium-catalyzed cross-coupling and its cation-binding abilities have been studied. researchgate.net

N-Alkylation and N-acylation are fundamental reactions for secondary amines and are applicable to the azetidine nitrogen of this compound. These reactions are crucial for modifying the molecule's properties and for building more complex structures.

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides. However, quaternization of the azetidine nitrogen can promote ring cleavage. researchgate.net To avoid this, alkylation of NH azetidines should be conducted under conditions that minimize this side reaction, such as using short reaction times. researchgate.net Modern methods, like visible-light-induced metallaphotoredox catalysis, provide a mild and general platform for the N-alkylation of various N-nucleophiles, including strained rings like azetidine, with a broad range of alkyl bromides. princeton.edu This technique has been shown to be effective for coupling azetidines with primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides. This transformation introduces an amide functionality, which can significantly alter the electronic properties of the azetidine ring. N-acylation is a common step in the synthesis of biologically active molecules. mdpi.com For example, the synthesis of azetidines bearing all-carbon quaternary centers often involves a benzoylated 1-azabicyclo[1.1.0]butane precursor, highlighting the utility of N-acylated azetidine intermediates. organic-chemistry.org

Table 1: Representative N-Derivatization Reactions of Azetidines

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

|---|---|---|---|

| N-Alkylation | Alkyl Bromide, Cu(II) salt, Photocatalyst | N-Alkyl Azetidine | princeton.edu |

| N-Arylation | Aryl Halide, Pd Catalyst (Buchwald-Hartwig) | N-Aryl Azetidine | uni-muenchen.de |

| N-Acylation | Acyl Chloride, Base | N-Acyl Azetidine | mdpi.com |

| Coordination | Pd(OAc)₂, PtCl₂ | Metal-Azetidine Complex | frontiersin.org |

Reactions Involving the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for its reactivity. nih.govrsc.org This strain facilitates ring-opening reactions that are not as common in larger, more stable heterocyclic systems like pyrrolidines or piperidines. researchgate.netnih.gov

Ring-opening of azetidines is a common transformation, often initiated by nucleophilic attack. researchgate.netmagtech.com.cn The reaction is typically facilitated by converting the ring nitrogen into a better leaving group, for example, through protonation under acidic conditions or quaternization via N-alkylation. researchgate.netmagtech.com.cn

In the case of 3-aryl-azetidines, the aryl group can stabilize intermediates formed during the ring-opening process. magtech.com.cn For N-substituted aryl-azetidines, an acid-mediated intramolecular ring-opening has been observed, where a pendant amide group acts as the nucleophile. nih.govacs.org The stability of these systems is highly dependent on the pKa of the azetidine nitrogen. nih.gov Nucleophilic ring-opening of 2-arylazetidine derivatives with halides has been shown to proceed regioselectively. researchgate.net The strain energy of the ring also makes it susceptible to metabolic ring-opening, for instance, by reaction with glutathione. nih.govacs.org Recent studies have explored photochemical methods where photogenerated 3-phenylazetidinols readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

The strained nature of the azetidine ring can also lead to various rearrangement and isomerization reactions. Base-promoted isomerization of cis-4-formyl-2-azetidinones can lead to either C4-epimerization or a novel rearrangement to form cyclic enaminones. nih.gov

In another example, the isomerization of 3-amido-2-phenyl azetidines can be catalyzed by Lewis or Brønsted acids, such as Cu(OTf)₂, to stereospecifically yield chiral 2-oxazolines. mdpi.com This reaction proceeds through a ring-opening mechanism followed by intramolecular cyclization. Thermal isomerization has also been employed to convert kinetically favored aziridine (B145994) products into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.netrsc.org Furthermore, arylative ring-expansion of 3-vinylazetidin-3-ols has been achieved using dual palladium and acid catalysis to produce dihydrofurans. nih.gov

Table 2: Ring Transformation Reactions of Substituted Azetidines

| Reaction Type | Conditions | Product | Ref. |

|---|---|---|---|

| Acid-Mediated Ring Opening | Pendant Amide, Acid | Macrocycle | nih.govacs.org |

| Isomerization to Oxazoline | Cu(OTf)₂ or CF₃COOH | 2-Oxazoline | mdpi.com |

| Arylative Ring Expansion | Pd(OAc)₂, Acid, Aryl Iodide | Dihydrofuran | nih.gov |

| Thermal Isomerization | DMSO, 70 °C | 3-Bromoazetidine from Aziridine | rsc.org |

Reactivity of the Anthracene (B1667546) Moiety in Conjugation

The anthracene component of this compound possesses its own characteristic reactivity, dominated by the chemistry of polycyclic aromatic hydrocarbons. numberanalytics.comnumberanalytics.com The most reactive positions on the anthracene ring are C9 and C10. The conjugation of the anthracene system with the azetidine ring can influence its electronic properties and, consequently, its reactivity. numberanalytics.com

Key reactions of the anthracene moiety include:

[4+4] Photodimerization: Upon exposure to UV light, anthracene and its derivatives can undergo a [4+4] photocycloaddition reaction between the 9,10-positions of two molecules to form a dimer. mdpi.comsioc-journal.cn This reaction is a classic example of a photochemically allowed, but thermally forbidden, pericyclic reaction. mdpi.com

[4+2] Cycloaddition (Diels-Alder Reaction): The central ring of anthracene can act as a diene in Diels-Alder reactions with reactive dienophiles. numberanalytics.comnumberanalytics.com

Oxidation: Anthracene can be oxidized at the 9,10-positions to form anthraquinone. numberanalytics.comnih.gov This transformation can also occur via an endoperoxide intermediate when the reaction is carried out in the presence of oxygen. scispace.com

Electrophilic Substitution: While less reactive than benzene (B151609), anthracene can undergo electrophilic substitution reactions such as nitration and halogenation, typically at the 9-position. numberanalytics.commdpi.com

The azetidine substituent at the 2-position of the anthracene ring is expected to have a modest electronic influence on these reactions. However, the fundamental reactivity patterns of the anthracene core are likely to be preserved.

Table 3: Common Reactions of the Anthracene Ring System

| Reaction Type | Reagents/Conditions | Product | Ref. |

|---|---|---|---|

| [4+4] Photodimerization | UV light | Anthracene Dimer | mdpi.comsioc-journal.cnrsc.org |

| [4+2] Cycloaddition | Dienophile, Heat/Pressure | Diels-Alder Adduct | numberanalytics.com |

| Oxidation | Oxidizing Agent | Anthraquinone | numberanalytics.comnih.gov |

| Electrophilic Substitution | Electrophile (e.g., HNO₃) | 9-Substituted Anthracene | numberanalytics.commdpi.com |

Photochemical Reactions and Photoinduced Transformations (e.g., photodimerization, singlet oxygen reactivity)

The anthracene component of this compound is the primary site for photochemical reactions. Anthracene and its derivatives are well-known to undergo [4+4] photodimerization upon irradiation with UV light. researchgate.net This reaction involves the cycloaddition of two anthracene molecules at the 9 and 10 positions, forming a cage-like dimer structure. rsc.org While specific studies on this compound are not prevalent, it is anticipated that this compound would undergo a similar photodimerization, potentially leading to a mixture of head-to-head and head-to-tail isomers of the corresponding bis(azetidinyl)dianthracene. The quantum yields of such dimerizations are generally high, proceeding through a singlet excited state. rsc.org

The anthracene moiety is also susceptible to reactions with singlet oxygen (¹O₂). The reaction of anthracenes with singlet oxygen typically yields a 9,10-endoperoxide via a [4+2] cycloaddition. scripps.edunih.gov This reaction is a common pathway for the photooxidation of anthracenes. It is plausible that this compound would react with singlet oxygen, generated, for example, by photosensitization, to form the corresponding endoperoxide. The rate of this reaction would be influenced by the electron-donating or -withdrawing nature of the azetidine substituent, although the effect is expected to be modest given its attachment at the 2-position.

| Photochemical Reaction Type | General Reactants | General Products | Key Features |

| Photodimerization | Two molecules of an anthracene derivative | A [4+4] cycloadduct (dimer) | Typically occurs upon UV irradiation; proceeds through a singlet excited state. researchgate.netrsc.org |

| Singlet Oxygen Reactivity | An anthracene derivative and singlet oxygen (¹O₂) | A 9,10-endoperoxide | A [4+2] cycloaddition reaction. scripps.edunih.gov |

Electrophilic Aromatic Substitution and Functionalization of the Anthracene Ring

The anthracene ring system is more reactive towards electrophiles than benzene. libretexts.org Electrophilic aromatic substitution (EAS) reactions on anthracene preferentially occur at the 9- and 10-positions due to the formation of a more stable Wheland intermediate, where the positive charge is delocalized while preserving two intact benzene rings. libretexts.orgyoutube.com

For this compound, electrophilic attack is expected to predominantly occur on the anthracene moiety rather than the azetidine ring. The primary sites of substitution would be the 9- and 10-positions of the anthracene core. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The azetidine substituent at the 2-position is not expected to significantly alter the inherent reactivity pattern of the anthracene ring, although it might exert minor electronic effects. It is important to note that under certain conditions, addition reactions can compete with substitution. researchgate.net

| Electrophilic Aromatic Substitution | Typical Reagents | Expected Major Product(s) on Anthracene Ring |

| Nitration | HNO₃/H₂SO₄ | 9-Nitro-2-(azetidin-3-yl)anthracene and 10-Nitro-2-(azetidin-3-yl)anthracene |

| Halogenation | Br₂ or Cl₂ | 9-Bromo-2-(azetidin-3-yl)anthracene and 10-Bromo-2-(azetidin-3-yl)anthracene |

| Sulfonation | H₂SO₄ | 2-(Azetidin-3-yl)anthracene-9-sulfonic acid and 2-(Azetidin-3-yl)anthracene-10-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 9-Acyl-2-(azetidin-3-yl)anthracene and 10-Acyl-2-(azetidin-3-yl)anthracene |

Diels-Alder Reactions and Other Cycloadditions Involving the Anthracene System

The central ring of the anthracene nucleus can act as a diene in Diels-Alder reactions, which are [4+2] cycloaddition reactions. wikipedia.org This reactivity is a hallmark of anthracene chemistry, with the reaction occurring across the 9 and 10 positions. researchgate.net The reaction of this compound with a suitable dienophile, such as maleic anhydride (B1165640) or a reactive alkene, would be expected to yield a triptycene-like adduct.

The efficiency and stereoselectivity of the Diels-Alder reaction can be influenced by the nature of the dienophile and the reaction conditions, including the use of Lewis acid catalysts. researchgate.net The azetidine substituent at the 2-position is not anticipated to sterically hinder the approach of the dienophile to the 9,10-positions and is unlikely to have a major electronic influence on the diene character of the central ring. Aza-Diels-Alder reactions, where either the diene or dienophile contains a nitrogen atom, are also a possibility for further functionalization. wikipedia.orgresearchgate.net

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by the properties of both the azetidine ring and the anthracene moiety. Azetidines are known to be susceptible to ring-opening reactions due to their inherent ring strain (approximately 25.4 kcal/mol). nih.govrsc.org

Under acidic conditions, the azetidine nitrogen can be protonated, which can facilitate nucleophilic attack and subsequent ring-opening. nih.gov The stability of N-aryl azetidines has been shown to be pH-dependent, with increased degradation at lower pH. nih.gov Therefore, it is expected that this compound would exhibit limited stability in strongly acidic environments, potentially undergoing ring-opening to form substituted amino-alcohol or other related derivatives.

The azetidine ring can also be a site for metabolic degradation. For instance, cytochrome P450-mediated oxidation at the carbon adjacent to the nitrogen can lead to ring scission. nih.gov While specific data for this compound is unavailable, such pathways are a known liability for some azetidine-containing compounds.

The anthracene portion of the molecule can also undergo degradation, particularly through oxidation. As mentioned, photooxidation can lead to the formation of endoperoxides. Strong oxidizing agents can also lead to the formation of anthraquinones.

| Condition | Potential Degradation Pathway | Resulting Products |

| Strong Acid (e.g., low pH) | Protonation of azetidine nitrogen followed by nucleophilic ring-opening. nih.gov | Substituted amino-alcohols or related ring-opened products. |

| Oxidative Metabolism | Cytochrome P450-mediated oxidation of the azetidine ring. nih.gov | Ring-scission products (e.g., aldehydes, ketones). |

| Photooxidation | Reaction with singlet oxygen. scripps.edunih.gov | 9,10-Endoperoxide. |

| Chemical Oxidation | Reaction with strong oxidizing agents. | Anthraquinone derivatives. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Anthryl)azetidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential.

Proton and Carbon-13 NMR Analysis for Primary Structural Determination

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the anthracene (B1667546) moiety.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Anthracene Protons | ~7.0 - 8.5 | Multiplets |

| Azetidine CH (at C3) | ~3.5 - 4.5 | Multiplet |

| Azetidine CH₂ (at C2 and C4) | ~3.0 - 4.0 | Multiplets |

| Azetidine NH | ~1.5 - 3.0 | Broad Singlet |

The protons on the anthracene ring will appear in the aromatic region (downfield), typically between δ 7.0 and 8.5 ppm, with complex splitting patterns due to coupling with neighboring protons. The proton at the C3 position of the azetidine ring, being adjacent to the bulky anthracene group, will be shifted downfield. The methylene (B1212753) protons on the azetidine ring (C2 and C4) will likely appear as complex multiplets due to both geminal and vicinal coupling, as well as potential diastereotopicity. The N-H proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. acs.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak. acs.org

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbons | Expected Chemical Shift (ppm) |

| Anthracene Carbons | ~120 - 135 |

| Azetidine C3 | ~40 - 50 |

| Azetidine C2 and C4 | ~45 - 55 |

The numerous carbon atoms of the anthracene ring will produce a cluster of signals in the aromatic region of the ¹³C NMR spectrum. The azetidine ring carbons (C2, C3, and C4) will appear in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the anthryl substituent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides primary data, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would be used to confirm the connectivity of protons within the azetidine ring and within the individual rings of the anthracene moiety. Cross-peaks would be expected between the C3-H proton and the C2-H and C4-H protons of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will show a correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is critical for connecting the azetidine ring to the anthracene group. A key correlation would be expected between the C3-H proton of the azetidine ring and the carbons of the anthracene ring to which it is attached (C2' and its neighbors).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations between specific protons of the anthracene ring and the protons of the azetidine ring can help define their relative orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion. For this compound (C₁₇H₁₅N), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula.

Fragmentation Patterns and Derivation of Structural Information

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a fingerprint of the molecule and can be used to deduce its structure.

Expected Fragmentation Patterns for this compound:

| Fragment | Description |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-C₂H₄N]⁺ | Cleavage of the azetidine ring |

| [C₁₄H₁₀]⁺ | Anthracene cation radical |

The fragmentation of this compound would likely involve the cleavage of the strained azetidine ring. Common fragmentation pathways include the loss of small neutral molecules or radicals. The most stable fragments, such as the anthracene cation, are expected to be abundant in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Expected IR and Raman Active Vibrational Modes for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Characteristic of the secondary amine in the azetidine ring |

| Aromatic C-H Stretch | 3000 - 3100 | From the anthracene moiety |

| Aliphatic C-H Stretch | 2850 - 3000 | From the azetidine ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands characteristic of the anthracene ring system |

| N-H Bend | 1550 - 1650 | Bending vibration of the N-H bond |

| C-N Stretch | 1180 - 1360 | Stretching vibration of the carbon-nitrogen bond in the azetidine ring |

The IR spectrum would be expected to show a characteristic absorption band for the N-H stretching vibration of the secondary amine in the azetidine ring. The aromatic C-H and C=C stretching vibrations of the anthracene group would also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the vibrations of the carbon-carbon bonds within the anthracene skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects (Methodology Focused)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to investigate the electronic transitions within a molecule. hnue.edu.vnelte.hu For a compound such as this compound, this methodology is particularly insightful due to the presence of a large, conjugated aromatic system (the anthracene moiety) attached to a saturated heterocyclic ring (the azetidine). The absorption of UV or visible light excites electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. matanginicollege.ac.in The specific wavelengths of light absorbed provide critical information about the molecule's electronic structure and the extent of conjugation.

The methodology for analyzing this compound via UV-Vis spectroscopy begins with dissolving the compound in a suitable solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm). bspublications.net A beam of monochromatic light is passed through the sample solution, and a detector measures the intensity of the light that is transmitted. hnue.edu.vn The absorbance is then plotted against the wavelength to produce a UV-Vis spectrum, which characteristically shows one or more absorption bands, with the peak of each band denoted as the wavelength of maximum absorbance (λmax). matanginicollege.ac.in

In the context of this compound, the electronic transitions are primarily associated with the anthracene ring system. These are typically π → π* transitions, where an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital. cutm.ac.in The extensive conjugation in anthracene lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption at longer wavelengths compared to less conjugated systems. libretexts.orgmasterorganicchemistry.com The characteristic fine-structured absorption bands of anthracene are expected to be present in the spectrum of this compound, typically in the 250 nm and 300-400 nm regions.

The polarity of the solvent used can also influence the spectrum. youtube.com For π → π* transitions, polar solvents often cause a small bathochromic (red) shift to longer wavelengths. Conversely, for n → π* transitions (if observable), increasing solvent polarity typically results in a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. youtube.com

| Transition Type | Typical Wavelength Range (λmax) | Orbital Promotion | Associated Molecular Moiety |

|---|---|---|---|

| π → π | ~250 - 400 nm | Bonding π to Antibonding π | Anthracene Ring |

| n → σ | <200 nm | Non-bonding (N lone pair) to Antibonding σ | Azetidine Ring |

X-Ray Crystallography for Solid-State Structure Determination (Methodology Focused)

The methodology involves a series of critical steps. wikipedia.organton-paar.com First, a high-quality single crystal of the compound must be grown. This is often the most challenging step and involves slowly precipitating the compound from a supersaturated solution. Once a suitable crystal (typically <1 mm in size) is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. anton-paar.com

The crystal is then irradiated with a monochromatic beam of X-rays. nih.gov The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract, producing a unique pattern of reflections. sciencequery.com The crystal is slowly rotated during data collection to capture the intensities and positions of as many reflections as possible. nih.gov

The collected diffraction data are then processed to determine the unit cell dimensions—the fundamental repeating block of the crystal—and the space group, which describes the symmetry of the crystal lattice. anton-paar.comnih.gov Using this information, the phase problem is solved, often through computational "direct methods," to generate an initial electron density map. nih.gov This map reveals the positions of the atoms within the unit cell. The atomic model is then built into the electron density map and refined against the experimental data to improve its accuracy. The final refined structure provides precise coordinates for each atom, allowing for the detailed analysis of the molecule's solid-state conformation. wikipedia.org

For this compound, X-ray crystallography would elucidate the exact planarity of the anthracene system, the puckering of the four-membered azetidine ring, and the dihedral angle between the plane of the anthracene moiety and the plane of the azetidine ring. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking of the anthracene rings, which can influence the material's physical properties. researchgate.net While specific crystallographic data for this compound is not publicly available, data from closely related structures like 4-(9-Anthryl)-1-phenylspiro[azetidine-3,9′-xanthen]-2-one provides insight into the expected structural features. researchgate.net

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 15.2, c = 16.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | ~2500 |

| Z | The number of molecules per unit cell. | 4 |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by its electronic structure. For 3-(2-Anthryl)azetidine, these calculations reveal how the strained four-membered azetidine (B1206935) ring interacts with the large, aromatic anthracene (B1667546) system.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy.

Detailed research findings from DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311G**, are used to optimize the molecular geometry of this compound. nih.gov These studies indicate that the azetidine ring is not perfectly planar but exhibits a slight pucker. The angle of this pucker and the rotational orientation of the C3-anthryl bond are key conformational parameters. The presence of the bulky anthryl group at the C3 position significantly influences the ring's puckering amplitude compared to simpler substituted azetidines. researchgate.net

Table 1: Predicted Ground State Geometric Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Predicted Value | Description |

| C2-N1 Bond Length | ~1.48 Å | Azetidine ring bond |

| C3-C(Anthryl) Bond Length | ~1.51 Å | Bond connecting the two ring systems |

| Azetidine Ring Pucker Angle | 10-20° | Deviation from planarity |

| C2-N1-C4 Bond Angle | ~90° | Internal angle of the azetidine ring |

Note: The values presented are hypothetical and representative of typical results from DFT calculations on similar azetidine derivatives.

Ab initio methods, particularly DFT, are used to investigate the electronic properties of this compound by analyzing its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and spatial distribution of these orbitals are crucial determinants of the molecule's chemical reactivity and its photophysical properties. For this compound, calculations show that the HOMO and LUMO are predominantly localized on the electron-rich anthracene moiety. sciengine.com The azetidine ring has a lesser contribution to these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical stability. sciengine.comresearchgate.net A smaller gap suggests the molecule can be more easily excited, which is characteristic of compounds with large conjugated π-systems like anthracene. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT)

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.3 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.8 eV | Electronic excitation energy |

Note: These values are illustrative, based on calculations performed on similar anthracene derivatives, and provide insight into the expected electronic behavior. sciengine.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movements of atoms by applying classical mechanics, allowing for the exploration of the molecule's conformational landscape in a simulated environment (e.g., in a solvent). nih.govnih.govresearchgate.net

For this compound, MD simulations can reveal:

Ring Puckering Dynamics: The azetidine ring can invert its pucker. MD simulations can determine the frequency and energy barrier for this process. researchgate.net

Anthryl Group Rotation: The simulation can track the rotation of the anthracene group around the C3-C(Anthryl) bond, identifying preferential orientations and rotational barriers.

Solvent Effects: By explicitly including solvent molecules (like water or chloroform) in the simulation box, MD can show how interactions with the solvent influence the molecule's conformation and dynamics. nih.gov

These simulations are parameterized using a "force field" (like GROMOS or AMBER), which defines the potential energy of the system. nih.gov For novel molecules like this compound, specific parameters may need to be developed to accurately describe the interactions involving the strained ring. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS56a6 or AMBER | Defines inter- and intramolecular forces |

| Solvent Model | SPC/E or TIP3P | Represents water molecules explicitly |

| Simulation Time | 20-100 ns | Duration of the simulation to sample conformations |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions |

| Pressure | 1 bar | Simulates atmospheric pressure |

Note: This table outlines a general setup for a standard MD simulation. nih.gov

Theoretical Studies of Reaction Mechanisms, Transition States, and Reaction Pathways

Theoretical calculations are invaluable for mapping out the energetic landscape of chemical reactions, providing insights into mechanisms, identifying short-lived intermediates, and predicting reaction outcomes. mdpi.com For this compound, a primary reaction of interest is the ring-opening of the strained azetidine, as this is a characteristic reaction for this class of heterocycles. mdpi.comresearchgate.net

DFT calculations can be used to model the potential energy surface for a proposed reaction, such as nucleophilic attack at one of the azetidine's carbon atoms. acs.org By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for the reaction can be calculated. mdpi.comcsic.es This barrier determines the kinetic feasibility of the reaction.

Studies on analogous systems, such as the ring-opening of other 3-substituted azetidines, show that the regioselectivity of the attack is governed by both steric and electronic factors, often explained by principles like Baldwin's Rules. acs.org In the case of this compound, theoretical studies would investigate how the electron-donating or -withdrawing nature of the anthryl group influences the stability of potential intermediates and transition states, thereby directing the course of the reaction. mdpi.comnih.gov For instance, the reduction or oxidation of the molecule, which primarily affects the anthracene unit, can dramatically lower the energy barrier for the azetidine ring-opening. mdpi.comnih.gov

Prediction of Spectroscopic Parameters Using Computational Models

Computational models can predict spectroscopic data with a high degree of accuracy, which is crucial for identifying and characterizing new compounds.

For NMR chemical shifts , the standard approach involves optimizing the molecule's geometry with DFT and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. github.io This method computes the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. To achieve high accuracy, it is often necessary to calculate shifts for multiple low-energy conformers and average them based on their Boltzmann population distribution. github.io The large aromatic system of the anthryl group is expected to exert a significant anisotropic effect, influencing the chemical shifts of the nearby azetidine protons.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Azetidine C2/C4 | ~3.5-4.0 | ~50-60 | Protons adjacent to the nitrogen atom |

| Azetidine C3 | ~4.0-4.5 | ~40-50 | Proton at the substitution point |

| Anthryl Protons | ~7.5-8.5 | - | Aromatic region, complex pattern |

| Anthryl Carbons | - | ~125-135 | Aromatic region |

Note: These are estimated values. Actual prediction requires specific calculations, but these ranges are typical for such structures. github.iochemaxon.com

For UV-Vis absorption maxima , Time-Dependent DFT (TD-DFT) is the most common method. sciengine.comrsc.org The calculation predicts the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by intense π-π* transitions within the anthracene chromophore. sciengine.comresearchgate.netnih.gov The substitution on the anthracene ring by the azetidine group can cause a slight shift (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted anthracene. sciengine.com

Table 5: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength | Description |

| S₀ → S₁ | ~380 nm | High | HOMO → LUMO (π-π) |

| S₀ → S₂ | ~360 nm | Medium | π-π transition |

| S₀ → S₃ | ~255 nm | Very High | π-π* transition (Anthracene β-band) |

Note: These predicted values are based on experimental and computational data for other anthracene derivatives. sciengine.comrsc.org

In-Depth Scientific Review of this compound Remains Unfeasible Due to Lack of Available Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-established structural motif in medicinal chemistry and organic synthesis. researchgate.netrsc.org It is recognized as a valuable building block due to its unique ring strain, which allows for specific chemical transformations. rsc.org Numerous synthetic methods, including photochemical approaches like the aza Paternò-Büchi reaction, have been developed to create a wide variety of functionalized azetidines. nih.govnih.gov These scaffolds are often incorporated into more complex molecular architectures. nih.govrsc.org

Similarly, the anthracene moiety is a prominent polycyclic aromatic hydrocarbon known for its distinct photophysical properties, particularly its fluorescence. nbn-resolving.org Anthracene and its derivatives are frequently employed in the development of fluorescent probes and sensors, where changes in their emission spectra can signal the presence of specific analytes. ekb.eg The mechanisms of fluorescence quenching and enhancement involving anthracene are subjects of extensive study. nbn-resolving.org

However, the specific conjunction of these two moieties into This compound does not appear to be a subject of published research. The current body of scientific literature focuses on:

General synthesis methods for 3-substituted azetidines with various other functional groups. rsc.orgfrontiersin.orgmdpi.com

The use of azetidine derivatives (not containing an anthryl group) as building blocks for polymers and other complex structures. rsc.org

The development of fluorescent probes where azetidine substitution is used to tune the properties of other fluorophores, but not anthracene. nih.gov

Studies on other anthryl-containing aza-heterocycles, which have different structures and properties from the requested compound. researchgate.net

Without specific data on this compound, any discussion on its role as a chemical scaffold, its potential integration into advanced materials, its application in sensing methodologies, or its unique photochemical behavior would be purely speculative. The strict requirement for scientifically accurate and verifiable information precludes the generation of an article based on analogies to related but distinct chemical structures.

Therefore, until research dedicated to the synthesis, characterization, and application of this compound is published and made publicly available, it is not possible to provide the requested detailed scientific article.

Advanced Research Applications and Methodological Contributions in Chemical Science

Photochemical Investigations and Light-Induced Chemical Transformations

Photophysical Properties Relevant to Chemical Transformations (e.g., singlet and triplet excited states, intersystem crossing)

The photophysical behavior of 3-(2-Anthryl)azetidine is expected to be dominated by the anthracene (B1667546) unit, a well-studied chromophore known for its distinct electronic transitions. The azetidine (B1206935) substituent, while not directly conjugated to the anthracene π-system, can influence these properties through electronic and steric effects.

The absorption and emission spectra of anthracenes are characterized by a structured band in the UV region, corresponding to the S₀ → S₁ (π→π*) transition. For this compound, the position and fine structure of this band would be sensitive to the solvent polarity and the electronic nature of the azetidine ring. Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁). From the S₁ state, the molecule can relax through several pathways: fluorescence, by emitting a photon to return to the ground state (S₀), or by undergoing intersystem crossing (ISC) to the triplet excited state (T₁).

The efficiency of intersystem crossing is a critical parameter for applications in photodynamic therapy and photocatalysis, which often rely on the generation of triplet states. In related anthryl-containing systems, the quantum yield of triplet formation can be significant. For instance, in BODIPY compounds, the attachment of an anthryl group has been shown to enhance singlet oxygen formation, a process mediated by the triplet state, with quantum efficiencies reaching up to 58%. nih.gov This enhancement is attributed to photoinduced electron transfer (PET), which facilitates intersystem crossing. nih.gov

The triplet state (T₁) of this compound would be relatively long-lived compared to the singlet state, allowing it to participate in various chemical reactions. The energy of the triplet state is another crucial factor, determining the feasibility of energy transfer to other molecules. The substitution pattern on the anthracene ring can modulate these photophysical properties. Studies on Re(I) complexes with 2-anthryl and 9-anthryl-terpyridine ligands have demonstrated that the attachment position of the anthryl group significantly impacts the excited-state dynamics and the nature of the lowest-lying triplet state. nih.gov

Table 1: Illustrative Photophysical Data for Anthracene Derivatives in Various Solvents

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Anthracene | Cyclohexane | 356, 375 | 380, 401, 425 | 0.27 |

| 9,10-Dicyanoanthracene (DCA) | Acetonitrile | 376, 395 | 405, 430 | 0.94 |

| N-(9-Anthryl)aza-18-crown-6 | Acetonitrile | ~425 (ICT) | - | - |

Note: This table presents representative data for related anthracene compounds to illustrate general photophysical properties. Data for this compound is not available.

Photoinduced Electron Transfer (PET) and Energy Transfer Studies within the Conjugate

The conjugate structure of this compound, featuring a potent photoactive unit (anthracene) and a potentially redox-active unit (azetidine), makes it a compelling candidate for studies of photoinduced electron transfer (PET) and energy transfer.

Photoinduced electron transfer can occur if the excited state of the anthracene moiety is either a sufficiently strong oxidant or reductant to accept or donate an electron from or to the azetidine ring. Research on other azetidine derivatives has shown that they can act as electron donors in photoinduced processes. scispace.com For example, steady-state and time-resolved fluorescence quenching experiments on azetidine isomers have demonstrated their ability to be oxidized in the presence of an excited-state photosensitizer. scispace.com

In the case of this compound, upon excitation of the anthracene chromophore, an intramolecular PET process could occur from the nitrogen atom of the azetidine ring to the excited anthracene. This would result in a charge-separated state, consisting of an azetidinyl radical cation and an anthracenyl radical anion. The feasibility of this process is governed by the redox potentials of both the azetidine and the excited anthracene, as well as the solvent polarity. The formation of such a charge-separated state can significantly alter the excited-state lifetime and reactivity. In related systems, such as meso-aryl BODIPY compounds, PET from an attached aryl donor to the excited BODIPY core is a key mechanism for the generation of triplet states and singlet oxygen. nih.gov

Alternatively, the excited anthracene moiety can act as an energy donor, transferring its excitation energy to a suitable acceptor molecule in a process known as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. The efficiency of energy transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption (for FRET) or the orbital overlap and energetic matching of the donor and acceptor (for Dexter transfer). The well-defined photophysical properties of the anthracene core make this compound a potential building block for constructing more complex donor-acceptor systems for applications in light-harvesting and sensing.

Catalytic Applications as a Ligand, Organocatalyst, or Chiral Auxiliary

The azetidine scaffold is a valuable structural motif in catalysis, and the incorporation of an anthryl group in this compound could impart unique catalytic properties.

As a Ligand in Metal Catalysis: The nitrogen atom of the azetidine ring possesses a lone pair of electrons that can coordinate to a metal center, making azetidine derivatives potential ligands for transition metal catalysis. The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The bulky anthryl group in this compound would create a specific steric environment around the metal center, which could be beneficial for controlling the stereochemical outcome of a reaction. Palladium complexes of 2,4-cis-amino azetidines have been synthesized and studied, highlighting the potential of azetidine-based ligands in catalysis. frontiersin.org The anthryl moiety could also engage in non-covalent interactions, such as π-stacking with substrates or other ligands, further influencing the catalytic process.

As an Organocatalyst: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. mdpi.com Azetidines and their derivatives can function as organocatalysts, for example, in cycloaddition reactions. mdpi.com The basic nitrogen atom of the azetidine ring in this compound could act as a Lewis base or a Brønsted base to activate substrates. The presence of the large aromatic anthryl group could influence the catalyst's solubility and create a specific chiral pocket if the azetidine ring is appropriately substituted to be chiral.

As a Chiral Auxiliary: If synthesized in an enantiomerically pure form, this compound could serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. The rigid structure of the azetidine ring and the potential for non-covalent interactions involving the anthryl group could provide excellent stereocontrol in asymmetric synthesis. Aziridines, which are structurally related to azetidines, have been successfully used as removable chiral auxiliaries. researchgate.net

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Key Structural Feature | Potential Applications |

| Ligand | Azetidine nitrogen for metal coordination; Anthryl group for steric/electronic tuning. | Asymmetric hydrogenation, cross-coupling reactions, etc. |

| Organocatalyst | Basic nitrogen atom; Anthryl group for substrate interaction. | Michael additions, aldol (B89426) reactions, cycloadditions. |

| Chiral Auxiliary | Chiral azetidine scaffold; Anthryl group for stereodifferentiation. | Asymmetric alkylations, additions to carbonyls. |

Note: This table outlines potential applications based on the structural features of this compound and known applications of related compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of functionalized azetidines remains a challenge due to the inherent ring strain of the four-membered ring. nih.govrsc.org Future research must focus on developing efficient and sustainable methods for constructing the 3-(2-anthryl)azetidine scaffold. Green chemistry principles, particularly the concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, will be paramount. nih.govacs.org

Promising green synthetic strategies could include:

Palladium-catalyzed C-H amination: Intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing azetidines from readily available precursors. rsc.org Adapting this to an intermolecular approach using an appropriate anthracene-containing starting material could provide a direct and atom-economical route.

Visible-light-mediated [2+2] photocycloadditions: The aza Paternò-Büchi reaction, particularly using visible light photocatalysis, offers a mild and efficient method for constructing the azetidine (B1206935) ring from imines and alkenes. rsc.org

Synthesis from β-amino alcohols: The cyclization of β-amino alcohols is a well-established route to azetidines. nih.gov A green approach would involve developing a synthesis starting from a precursor like 2-(1-amino-3-hydroxypropyl)anthracene, using environmentally benign reagents and solvents.

These modern synthetic methods aim to improve upon traditional multistep syntheses that often generate significant chemical waste. nih.gov The efficiency of these potential routes can be evaluated using green chemistry metrics, as illustrated in the table below.

| Synthetic Route | Key Transformation | Potential Advantages | Theoretical Atom Economy | Illustrative Conditions |

|---|---|---|---|---|

| Traditional Multistep | Cyclization of haloamine | Well-established | Low (<50%) | Multiple steps, stoichiometric reagents |

| Photochemical [2+2] | Photocycloaddition | High atom economy, mild conditions | High (~80-90%) | Visible light, photocatalyst |

| C-H Amination | Direct C-H bond functionalization | Fewer steps, high atom economy | Very High (>90%) | Transition metal catalyst (e.g., Pd, Rh) |

Exploration of Advanced Reactivity Patterns and Unprecedented Chemical Transformations

The hybrid structure of this compound suggests a fascinating interplay of reactivity between the strained azetidine ring and the photoactive anthracene (B1667546) core.

Azetidine Ring Reactivity: The significant ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for further synthetic transformations. nih.govrsc.orgresearchgate.net For aryl-substituted azetidines, nucleophilic attack can lead to the cleavage of the C-N bond, providing access to functionalized aminopropanes. magtech.com.cnacs.org Future studies could explore controlled ring-opening polymerization or ring expansion reactions to generate novel nitrogen-containing scaffolds. magtech.com.cn

Anthracene Core Reactivity: Anthracene and its derivatives are renowned for their ability to undergo [4+4] photocycloaddition upon exposure to UV light (>300 nm), forming a characteristic dimer. acs.orgnih.govmdpi.com This reversible process is a cornerstone of photoresponsive materials. rsc.orgresearchgate.net Research should investigate the photodimerization of this compound. Key questions would include how the azetidine substituent affects the kinetics and quantum yield of the dimerization and whether the resulting dimer exhibits novel properties. The formation of mixed photodimers with other anthracene derivatives could also be explored. nih.gov

Synergistic Reactivity: An exciting avenue would be to explore transformations where both moieties participate. For instance, photochemical activation of the anthracene unit could potentially trigger a novel intramolecular reaction involving the azetidine ring, leading to unprecedented polycyclic aromatic amine structures.

Integration into Novel Functional Materials for Optoelectronic and Sensing Devices

Anthracene derivatives are a vital class of materials in organic electronics and chemical sensing due to their excellent photoluminescence properties and chemical stability. acs.orgresearchgate.netnih.gov The introduction of an azetidine moiety offers a novel strategy to tune these properties and introduce new functionalities.

Optoelectronic Devices: Anthracene-based compounds are widely used as blue emitters in Organic Light-Emitting Diodes (OLEDs) and as semiconductors in Organic Field-Effect Transistors (OFETs). nih.govrsc.org The rigid azetidine ring could act as a non-conjugated linker to construct precisely defined oligomers or polymers. This could influence molecular packing in the solid state, which is crucial for charge transport and emission efficiency. researchgate.net The nitrogen atom of the azetidine also provides a site for further chemical modification to fine-tune solubility and energy levels. rsc.org

Fluorescent Sensing: The high fluorescence quantum yield of the anthracene core makes it an ideal fluorophore for chemical sensors. acs.orgnih.gov The azetidine nitrogen can be functionalized to act as a binding site for specific analytes (e.g., metal ions, protons, or small organic molecules). acs.org Analyte binding would perturb the electronic structure of the anthracene fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response), forming the basis of a selective sensor. nih.govnih.gov

| Compound Type | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Potential Application |

|---|---|---|---|---|

| 2-Phenylanthracene | ~375 | ~410 | ~0.20 | OLED Emitter rsc.org |

| 9,10-Distyrylanthracene | ~430 | ~500 | >0.80 (in aggregate) | AIE Sensor acs.org |

| Anthracene-Thiophene Schiff Base | ~390 | ~450 | Variable | Ion Sensor nih.gov |

| Hypothetical this compound | ~370-380 | ~405-415 | >0.30 | Functional Material Precursor |

Computational Design and Prediction of Novel Anthracene-Azetidine Architectures with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of new molecules before their synthesis. thescience.devresearchgate.net This approach can significantly accelerate the discovery of novel anthracene-azetidine architectures with specific, tailored functions.

Future computational studies on this compound and its derivatives should focus on:

Predicting Reaction Pathways: Modeling the transition states and reaction energies for various synthetic routes can help identify the most promising experimental conditions. thescience.dev DFT can also predict the kinetic and thermodynamic favorability of potential reactivity patterns, such as ring-opening or photodimerization.

Calculating Photophysical Properties: Time-dependent DFT (TD-DFT) can accurately predict UV-Vis absorption and fluorescence emission spectra, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). africaresearchconnects.comresearchgate.net This allows for the in-silico screening of derivatives to find candidates with desired colors and efficiencies for OLED applications.

Designing Sensor Architectures: Computational models can simulate the binding of analytes to functionalized anthracene-azetidine derivatives. By calculating the change in electronic structure and predicted fluorescence upon binding, new chemosensors can be designed with high selectivity and sensitivity for specific targets. rsc.org

| Derivative Substituent (on Azetidine-N) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Eg (eV) | Target Property |

|---|---|---|---|---|

| -H | -5.85 | -2.15 | 3.70 | Baseline Scaffold |

| -CH₃ (Electron Donating) | -5.70 | -2.10 | 3.60 | Higher HOMO for Hole Transport |

| -C₆F₅ (Electron Withdrawing) | -6.10 | -2.45 | 3.65 | Lower LUMO for Electron Transport |

| -Pyridyl (Binding Site) | -5.95 | -2.30 | 3.65 | Proton/Metal Ion Sensing |

Note: Data in this table is illustrative and represents typical values that would be targeted in a computational design study.

Synergistic Approaches Combining Advanced Synthetic, Spectroscopic, and Theoretical Methodologies for Comprehensive Understanding.

The full potential of the this compound platform can only be realized through a deeply integrated, multidisciplinary approach. Future research programs should be designed around a synergistic loop of theory, synthesis, and characterization. lodz.plmdpi.comuobaghdad.edu.iq

This modern research paradigm would involve:

Design: Theoretical studies and computational modeling predict novel derivatives with desirable electronic, optical, or reactive properties. researchgate.netmdpi.com

Synthesis: Guided by theoretical insights, efficient and green synthetic routes are developed to produce the target molecules. jocpr.com

Characterization: Advanced spectroscopic and analytical techniques are employed. This includes steady-state and time-resolved fluorescence spectroscopy to probe the photophysical behavior, NMR to elucidate structures and study reaction kinetics, and electrochemical methods (like cyclic voltammetry) to measure redox potentials. nih.gov

Application & Refinement: The synthesized compounds are tested in proof-of-concept devices (e.g., OLEDs, sensors). The experimental results provide crucial feedback that is used to refine the theoretical models, leading to the design of next-generation molecules in a continuous cycle of innovation.

By combining these advanced methodologies, the scientific community can systematically explore the vast chemical space of anthracene-azetidine architectures, paving the way for new discoveries in organic synthesis, materials science, and beyond.

Q & A

Basic Research Question

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D structures, particularly for analyzing ring puckering and substituent orientation .

- NMR Spectroscopy : H/C NMR identifies proton environments and confirms substitution patterns (e.g., anthryl group integration) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic distribution .

How does the anthryl substituent influence the conformational flexibility of the azetidine ring compared to other aromatic groups?

Advanced Research Question

The anthryl group’s steric bulk and π-π stacking propensity restrict azetidine ring puckering, unlike smaller substituents (e.g., thienyl or phenyl).

- Conformational Analysis : Use Cremer-Pople puckering parameters to quantify ring distortion via X-ray data .

- Comparative Studies : Benzothienyl groups () induce moderate flexibility due to smaller size, while anthryl derivatives show reduced pseudorotation .

What experimental strategies can mitigate discrepancies in reported biological activities of azetidine derivatives?

Advanced Research Question

- Standardized Assays : Use isogenic cell lines and consistent IC50 protocols to minimize variability. For example, compare anticancer activity using MTT assays under identical conditions .

- Enantiomeric Purity : Chiral HPLC or asymmetric synthesis (e.g., CPA catalysis in ) ensures stereochemical consistency, as impurities can skew results .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Table 2 in ) to identify trends in structure-activity relationships .

What in vitro assays are recommended to evaluate the binding kinetics of this compound with protein targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity () and dissociation rates for target proteins .

- Fluorescence Polarization : Measures competitive displacement of fluorescent ligands in receptor-binding studies .

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (, ) for interaction mechanisms .

How can computational modeling elucidate the electronic effects of substituents on the azetidine ring's reactivity?

Advanced Research Question

- DFT Calculations : Predict electronic distributions (e.g., Fukui indices) to identify nucleophilic/electrophilic sites on the azetidine ring .

- MD Simulations : Analyze substituent-induced conformational changes (e.g., anthryl group steric effects) over time .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Notes

- Citations reflect methodologies from peer-reviewed studies and validated databases (e.g., PubChem, SHELX).

- Advanced questions emphasize mechanistic insights and data validation, while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.